2,4-Bis(methylthio)-1-chlorobenzene

Description

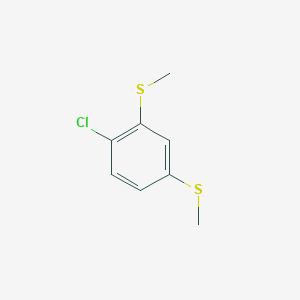

2,4-Bis(methylthio)-1-chlorobenzene (C₇H₇ClS₂; molecular weight: 202.76 g/mol) is a chlorobenzene derivative with methylthio (-SMe) groups at the 2- and 4-positions and a chlorine atom at the 1-position. This compound is recognized for its utility as an analytical standard, as indicated by its commercial availability in certified reference materials . Its structure combines aromatic chlorination with sulfur-containing substituents, which influence its physicochemical and reactive properties.

Properties

IUPAC Name |

1-chloro-2,4-bis(methylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUVKYGYVLQNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78987-58-3 | |

| Record name | 2,4-BIS-(METHYLTHIO)-1-CHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)-1-chlorobenzene typically involves the chlorination of 2,4-bis(methylthio)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,4-Bis(methylthio)-1-chlorobenzene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2,4-bis(methylthio)benzene. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 2,4-bis(methylthio)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4-Bis(methylthio)-1-chlorobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Bis(methylthio)-1-chlorobenzene and its derivatives depends on their specific chemical structure and the target molecules they interact with

Binding to specific molecular targets: Such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Generating reactive intermediates: That can interact with cellular components, causing oxidative stress or other biochemical changes.

Modulating signaling pathways: Involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and properties of chlorobenzene derivatives are highly dependent on the number, position, and nature of substituents. Below is a comparative analysis of 2,4-bis(methylthio)-1-chlorobenzene and related compounds:

Physicochemical Properties

- For example, chlorobenzenes with chlorine-only substituents exhibit log Kow values of 2.84–4.02, while sulfur-containing analogs like this compound likely have higher log Kow due to -SMe hydrophobicity .

- Symmetry and Crystallinity: Compounds with para-substituted groups (e.g., this compound) may exhibit lower symmetry than ortho-substituted analogs, affecting crystal packing and melting points. For instance, 2,5-bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole forms stable monoclinic crystals (space group P2₁/c) due to hydrogen bonding and π-π interactions .

Environmental and Toxicological Profiles

- Chlorobenzenes Category: The U.S. EPA categorizes chlorobenzenes (e.g., mono-, di-, and trichlorobenzenes) as structurally related analogs with similar environmental fate and toxicity profiles . Adding methylthio groups may alter biodegradation pathways due to sulfur’s susceptibility to oxidation.

- Ecotoxicity : While chlorobenzenes are moderately toxic to aquatic organisms (e.g., Daphnia magna EC₅₀: 1.2–5.6 mg/L), sulfur-containing derivatives may exhibit distinct modes of action, though specific data for this compound are lacking .

Biological Activity

2,4-Bis(methylthio)-1-chlorobenzene (CAS No. 78987-58-3) is an organic compound characterized by the presence of two methylthio groups and one chlorine atom attached to a benzene ring. This unique structure allows for various chemical reactions and biological activities, making it a subject of interest in both synthetic chemistry and biological research.

The compound can undergo several types of reactions, including:

- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The chlorine atom can be replaced with a hydrogen atom, yielding 2,4-bis(methylthio)benzene.

- Substitution : The chlorine atom is susceptible to nucleophilic attack, allowing for substitution with amines or alkoxides.

These properties make it valuable in synthesizing more complex organic molecules and studying its derivatives for potential biological activities.

Biological Activity

Research indicates that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Properties : Studies show that compounds derived from this compound possess significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacteria and fungi, showing promising results in inhibiting growth.

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity. Preliminary studies suggest that they may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Mechanism of Action : The biological effects are thought to arise from the compound's ability to bind to specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of biological pathways, generating reactive intermediates that cause oxidative stress or other biochemical changes .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated effective inhibition of bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating the potential for developing new antimicrobial agents.

- Anticancer Research : In vitro studies showed that certain derivatives could induce cell cycle arrest in cancer cell lines. The mechanism was linked to the activation of p53 pathways, which play a crucial role in regulating the cell cycle and apoptosis. These findings suggest that further exploration into these compounds could lead to novel cancer therapies .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Bis(methylthio)benzene | Lacks chlorine; less reactive | Limited antimicrobial activity |

| 2,4-Dichlorobenzene | Contains two chlorine atoms; no methylthio groups | Moderate toxicity; limited biological applications |

| 2,4-Bis(methylthio)thiophene | Thiophene ring instead of benzene | Different electronic properties; varied reactivity |

This table illustrates how the presence of both methylthio groups and a chlorine atom contributes to the distinct reactivity and biological activity of this compound compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.